UBCS039
Descripción general
Descripción
UBCS039 es un activador específico de la Sirtuina 6 (SIRT6), una proteína implicada en varios procesos celulares. Induce la autofagia en células tumorales humanas, convirtiéndolo en un compuesto fascinante para futuras investigaciones .
Aplicaciones Científicas De Investigación
UBCS039 ha captado la atención en diversas disciplinas científicas:
Química: Los investigadores exploran sus propiedades químicas y reactividad.
Biología: Las investigaciones se centran en su impacto en los procesos celulares, incluida la autofagia.
Medicina: Se están examinando las posibles aplicaciones terapéuticas de this compound.
Industria: Su uso en el desarrollo de fármacos y otras aplicaciones industriales es un área de interés.
Mecanismo De Acción
Los efectos de UBCS039 probablemente implican la activación de SIRT6. Los objetivos moleculares y las vías influenciadas por this compound siguen siendo objeto de investigación en curso. En particular, promueve la desacetilación de los sitios de la histona H3 dirigidos por SIRT6 .
Análisis Bioquímico
Biochemical Properties
UBCS039 plays a crucial role in biochemical reactions by specifically activating SIRT6. This activation leads to the deacetylation of SIRT6-targeted histone H3 sites, such as H3K9, H3K18, and H3K27, in human cancer cells . The compound induces autophagy via the AMP-activated protein kinase (AMPK) signaling pathway . This compound interacts with various biomolecules, including histones and transcription factors, to modulate gene expression and cellular metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes. In human pulmonary lung microvascular endothelial cells, this compound ameliorates lipopolysaccharide (LPS)-induced inflammation by reducing the expression of VCAM1 and ICAM1 . The compound also induces autophagy in human tumor cells, leading to autophagosome accumulation . Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and regulates gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SIRT6 and enhancing its deacetylase activity . This binding interaction leads to the deacetylation of histone H3 sites, resulting in the repression of genes involved in inflammation, aging, and genome stability . This compound also triggers autophagy through the activation of the AMPK-ULK1-mTOR signaling pathway, which is dependent on increased ROS levels . The compound’s ability to modulate SIRT6 activity makes it a potent therapeutic candidate for various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in vitro and in vivo. This compound has been shown to maintain its activity over extended periods, leading to sustained activation of SIRT6 and prolonged autophagy induction . Long-term effects on cellular function include reduced inflammation and oxidative stress in hepatocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In thioacetamide (TAA)-induced acute liver failure (ALF) models, this compound ameliorates liver damage and reduces inflammatory responses in a dose-dependent manner . Higher doses of this compound have been associated with increased SIRT6 activation and enhanced therapeutic effects . Toxic or adverse effects at high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of SIRT6. The compound influences the NF-κB pathway and the Nrf2/HO-1 pathway, leading to reduced inflammation and oxidative stress . This compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders and inflammatory diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to SIRT6 and other biomolecules . This compound’s distribution within cells ensures its effective activation of SIRT6 and modulation of cellular processes.
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it interacts with SIRT6 to modulate gene expression . The compound’s targeting signals and post-translational modifications direct it to specific nuclear compartments, enhancing its activity and function. This compound’s localization is crucial for its role in regulating cellular processes and maintaining genome stability.
Métodos De Preparación
Rutas de Síntesis:: UBCS039 se puede sintetizar utilizando rutas químicas establecidas. Desafortunadamente, los detalles específicos de la síntesis no están fácilmente disponibles en la literatura.
Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para this compound sigue siendo limitada. Se necesitan más investigaciones y desarrollos para optimizar su síntesis para fines comerciales.
Análisis De Reacciones Químicas
UBCS039 probablemente experimenta varias reacciones, aunque los detalles precisos son escasos. Los tipos potenciales de reacciones incluyen oxidación, reducción y sustitución. Los reactivos y las condiciones comunes permanecen sin revelar.
Productos Principales: Los productos primarios resultantes de las reacciones de this compound no están bien documentados. Se necesitan más estudios para dilucidar sus transformaciones químicas.
Comparación Con Compuestos Similares
UBCS039 destaca por su especificidad para la activación de SIRT6. Los compuestos similares son escasos, lo que enfatiza su singularidad.
Propiedades
IUPAC Name |
4-pyridin-3-yl-4,5-dihydropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-2-7-14-13(6-1)18-16(12-5-3-9-17-11-12)15-8-4-10-19(14)15/h1-11,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOBGTYXYGHUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C3=CC=CN32)C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline?
A1: 4-(Pyridin-3-yl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (UBCS039) acts as an allosteric activator of sirtuin 6 (SIRT6) [, , , , , , ]. SIRT6 is an NAD+-dependent enzyme with deacetylase activity, primarily targeting histone proteins. By activating SIRT6, this compound influences various downstream cellular processes, including inflammation, oxidative stress, and cell senescence.
Q2: How does this compound affect inflammation?
A2: Research suggests that this compound exhibits anti-inflammatory effects by activating SIRT6, which in turn, suppresses the nuclear factor-κB (NF-κB) pathway [, , ]. This suppression leads to a decrease in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [, ].
Q3: What is the role of this compound in oxidative stress?
A3: Studies indicate that this compound can alleviate oxidative stress through SIRT6 activation []. Activated SIRT6 regulates the Nrf2/HO-1 pathway, a key antioxidant defense mechanism in cells, thereby reducing oxidative damage [].
Q4: Can this compound influence cell senescence?
A4: Evidence suggests that this compound may play a role in mitigating cell senescence []. By activating SIRT6, this compound potentially counteracts the downregulation of SIRT6 by CD38, a factor linked to cell aging. This, in turn, might contribute to the regulation of reactive oxygen species levels, impacting the senescence process [].
Q5: What are the potential therapeutic applications of this compound based on its observed effects?
A5: Given its anti-inflammatory, antioxidant, and potential anti-senescence properties, this compound is being investigated for its therapeutic potential in various conditions. These include:
- Acute Liver Failure: this compound has shown promise in pre-clinical models of thioacetamide-induced acute liver failure, demonstrating a reduction in liver damage and inflammatory responses [].
- Diabetic Kidney Disease: Research suggests that this compound may protect against podocyte pyroptosis in diabetic kidney disease by influencing the SIRT6/HIF-1α axis [].
- Cardiovascular Disease: Studies indicate that activating SIRT6 with this compound may offer protection against platelet activation and thrombosis, potentially impacting cardiovascular health [].
Q6: How does this compound interact with SIRT6 at the molecular level?
A6: Molecular dynamics simulations have provided insights into the interaction between this compound and SIRT6 []. These simulations suggest that this compound, similar to fatty acids, stabilizes the binding of NAD+ to SIRT6, specifically interacting with His131, a crucial residue for SIRT6 activity. This stabilization is proposed to enhance the catalytic activity of SIRT6 [].
Q7: Are there other known activators of SIRT6 similar to this compound?
A7: Yes, besides this compound, other synthetic activators of SIRT6 have been identified, including MDL-801 and 12q []. These activators also appear to stabilize the interaction between NAD+ and SIRT6, potentially through mechanisms similar to this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.